molecular formula C23H15FO6 B5123882 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No. B5123882
M. Wt: 406.4 g/mol
InChI Key: VEHPPAFHRFMBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound A, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In immunology, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to modulate the activity of immune cells by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, reduction of oxidative stress and inflammation, and modulation of the immune response. These effects are thought to be mediated through the modulation of various signaling pathways and cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A in lab experiments is its high potency and specificity, which allows for the study of its effects at low concentrations. However, one of the limitations of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A, including the investigation of its effects in other disease models, the development of more efficient synthesis methods, and the identification of its molecular targets and binding sites. Additionally, the use of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is synthesized through a multi-step process that involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-methoxyphenol, followed by the reaction of the resulting product with 2-fluorobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and immunology. In cancer research, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been shown to modulate the immune response by regulating the activity of immune cells.

properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO6/c1-27-14-6-8-15(9-7-14)29-21-13-28-20-12-16(10-11-18(20)22(21)25)30-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPPAFHRFMBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate

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